molecular formula C17H18N2O2S B11325309 1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11325309
M. Wt: 314.4 g/mol
InChI Key: ATXFXNZGYRZRKF-UHFFFAOYSA-N
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Description

1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound that belongs to the class of pyrimidin-2-one derivatives This compound is characterized by its unique structure, which includes an acetylphenyl group, an ethylsulfanyl group, and a tetrahydrocyclopenta[d]pyrimidin-2-one core

Preparation Methods

The synthesis of 1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a green and simple ‘one-pot’ electrochemical off–on approach can be used to synthesize pyrimidin-2-ones without any catalyst, oxidant, or toxic reagent . This method involves the stepwise ‘one-pot’ reaction, resulting in moderate to good yields.

Chemical Reactions Analysis

1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can undergo oxidation to form corresponding sulfoxides or sulfones, while reduction reactions can yield the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(3-acetylphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, pyrimidin-2-one derivatives can act as ligands for dopamine receptors, influencing neurotransmitter activity and signaling pathways in the brain . The compound’s unique structure allows it to interact with these receptors, potentially modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

1-(3-acetylphenyl)-4-ethylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C17H18N2O2S/c1-3-22-16-14-8-5-9-15(14)19(17(21)18-16)13-7-4-6-12(10-13)11(2)20/h4,6-7,10H,3,5,8-9H2,1-2H3

InChI Key

ATXFXNZGYRZRKF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=O)N(C2=C1CCC2)C3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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